

Technical Guide: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-N-(p-toluenesulfonyl)pyrrole

Cat. No.: B1334421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a stable, crystalline derivative of 2-bromopyrrole. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions such as over-bromination and polymerization, and it provides a stable, crystalline solid that is easier to handle and purify compared to the unstable 2-bromopyrrole.^[1] This compound is a key synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrrole moiety into more complex molecular architectures.^[1] The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[2][3]} Consequently, 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

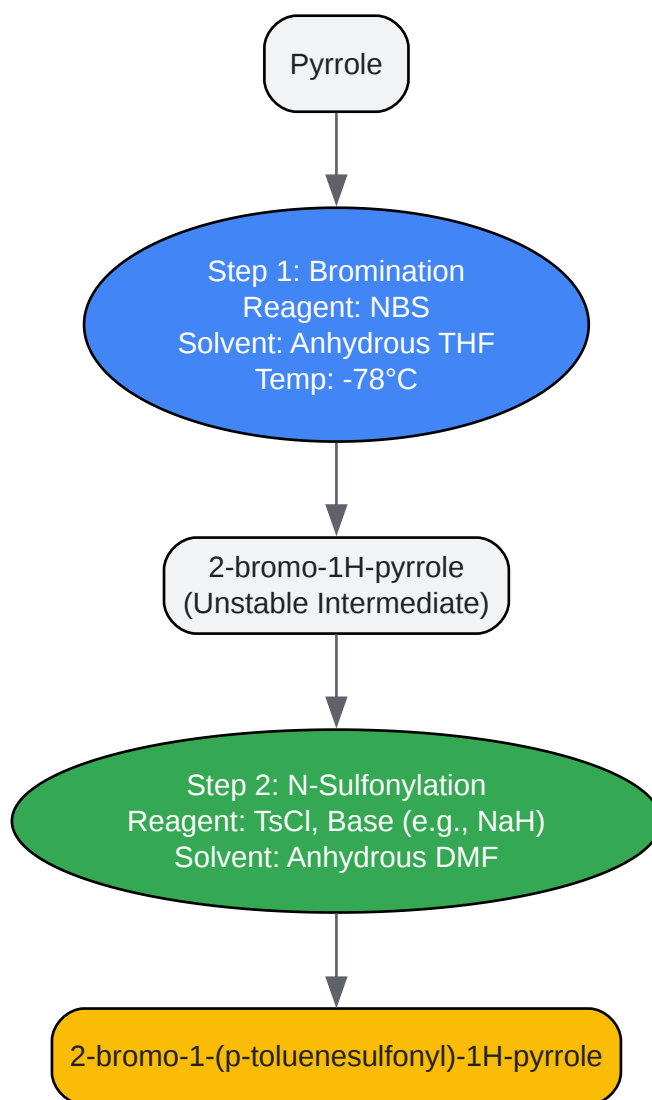
The key physicochemical data for 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole are summarized in the table below. This information is critical for its use in synthesis, including determining appropriate reaction solvents and purification methods.

Property	Value	Source
CAS Number	290306-56-8	[4]
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂ S	[4]
Molecular Weight	300.17 g/mol	[4]
Appearance	Colorless to light yellow solid	[5]
Melting Point	102-105 °C	[5]
Purity	Typically ≥97%	[4]
Solubility	Soluble in most organic solvents (e.g., methanol, ethanol, chloroform).	[5]

Synthesis and Experimental Protocols

The synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is typically achieved in a two-step sequence starting from pyrrole. The first step is the selective mono-bromination of pyrrole, followed by the N-sulfonylation with p-toluenesulfonyl chloride.[1][5]

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound from pyrrole.

Protocol 1: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of 2-bromo-1H-pyrrole

- Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).

- Procedure:
 - Dissolve pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Dissolve NBS (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrole solution over 30-60 minutes. Maintaining the low temperature is crucial to prevent over-bromination, which leads to the formation of 2,5-dibromo-1H-pyrrole.^[6]
 - Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
 - Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1H-pyrrole is highly unstable and should be used immediately in the next step without extensive purification.

Step 2: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

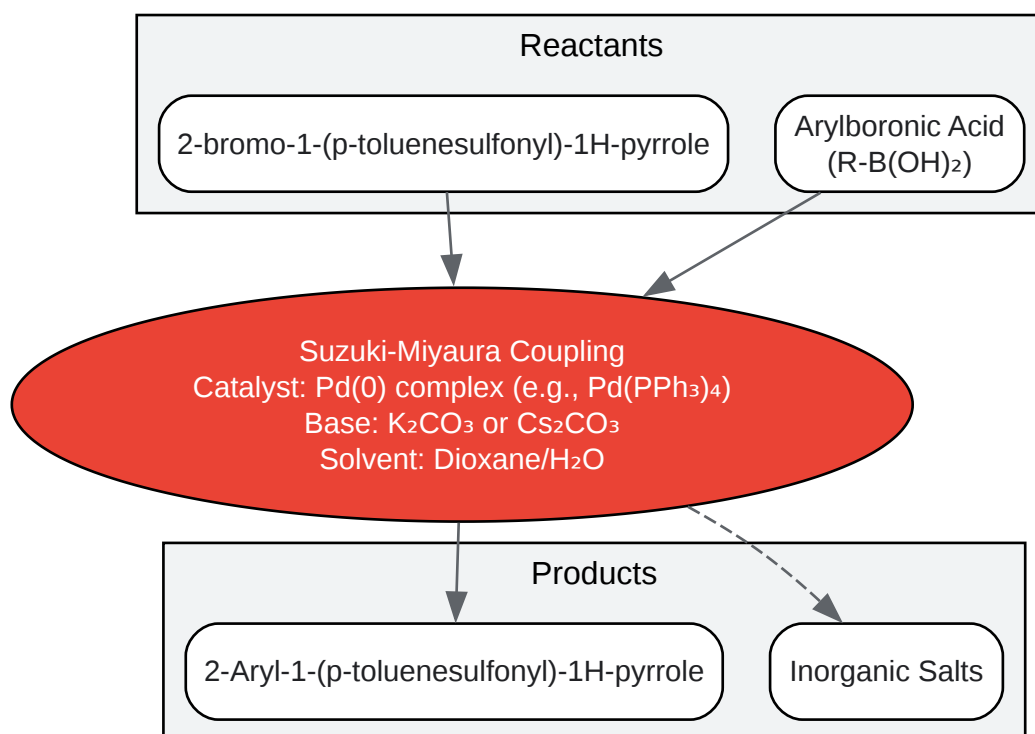
- Materials: Crude 2-bromo-1H-pyrrole, Sodium hydride (NaH, 60% dispersion in oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the crude 2-bromo-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise.
 - Stir the mixture at 0 °C for 30 minutes.

- Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole as a solid. The overall yield for the two steps is reported to be around 80%.^[1]

Applications in Synthetic Chemistry

The primary utility of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the pyrrole ring (at the C2 position) and various aryl or heteroaryl groups, providing a versatile route to complex, biologically relevant molecules.^[1]

Logical Workflow for Suzuki-Miyaura Coupling



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

- Materials: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole, an appropriate arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.
- Procedure:
 - In a reaction vessel, combine 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole (1.0 equivalent), the arylboronic acid (1.5 equivalents), Cs₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (5-10 mol%).
 - Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with nitrogen or argon.

- Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture with vigorous stirring to 80-90 °C.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-5 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(p-toluenesulfonyl)-1H-pyrrole.

Biological Context and Significance

While 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is not known to possess intrinsic biological activity, it serves as a crucial precursor for synthesizing compounds with significant therapeutic potential. The pyrrole nucleus is a cornerstone in medicinal chemistry. Derivatives synthesized using this intermediate are evaluated for a range of activities, including:

- **Antibacterial Agents:** The pyrrole scaffold is present in many natural and synthetic compounds that exhibit potent activity against various bacterial strains.^[2]
- **Anti-inflammatory Agents:** Pyrrole derivatives have been investigated for their ability to inhibit inflammatory mediators.
- **Antioxidant Agents:** Certain 1,5-diaryl pyrrole derivatives have shown protective effects against neurotoxicity in cellular models by mitigating oxidative stress.^[7]
- **Anticancer Agents:** The pyrrole ring is a structural component of several anticancer drugs, such as Sunitinib.^[8]

The stability and reliable reactivity of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole in cross-coupling reactions make it an indispensable tool for drug discovery programs aimed at developing novel pyrrole-based therapeutics. Its use allows for the systematic synthesis of

libraries of 2-arylpyrroles, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unit 3 Pyrrole | PDF [slideshare.net]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Technical Guide: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334421#cas-number-for-2-bromo-1-p-toluenesulfonyl-1h-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com